molecular formula C5H7ClN2O B2981640 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine CAS No. 1824272-71-0

4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine

Cat. No.: B2981640
CAS No.: 1824272-71-0
M. Wt: 146.57
InChI Key: OBZHOBONJINSOU-UHFFFAOYSA-N
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Description

4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine is a chemical compound belonging to the class of oxazolium compounds It features a heterocyclic structure containing nitrogen and oxygen atoms, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-ethyl-2-chloro-oxazolium salts with a suitable nucleophile. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and solvent choice are optimized to achieve high yields.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of catalysts and reagents is crucial to ensure the efficiency and sustainability of the production process. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the electronic properties of the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically performed under acidic or neutral conditions.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are often carried out in anhydrous solvents to prevent hydrolysis.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols. The reaction conditions are adjusted to favor substitution over elimination.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products can exhibit different biological and chemical properties, making them valuable for further research and applications.

Scientific Research Applications

4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine has found applications in various scientific fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity.

  • Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and interactions with biomolecules.

  • Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.

Comparison with Similar Compounds

4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other oxazolium compounds, such as 2,5-dihydro-1,2-oxazol-5-imine and 4-chloro-2,5-dihydro-1,2-oxazol-5-imine, share structural similarities but differ in their substituents and reactivity.

  • Uniqueness: The presence of the ethyl group at the 3-position and the chlorine atom at the 4-position in this compound imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

4-chloro-3-ethyl-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c1-2-3-4(6)5(7)9-8-3/h2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOOZTNYOGKANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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